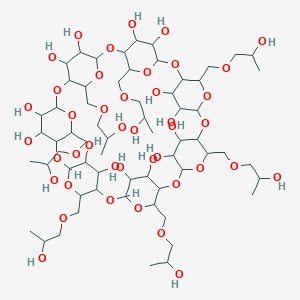

(2-Hydroxypropyl)-|A-cyclodextrin

Vue d'ensemble

Description

(2-Hydroxypropyl)-|A-cyclodextrin is a chemically modified derivative of β-cyclodextrin, which is a cyclic oligosaccharide composed of seven glucose units. This compound is known for its ability to enhance the solubility, stability, and bioavailability of various molecules, including drugs. It is widely used in pharmaceutical formulations due to its low toxicity and excellent solubilizing properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(2-Hydroxypropyl)-|A-cyclodextrin is synthesized by the chemical modification of β-cyclodextrin through the reaction with propylene oxide. The reaction typically involves the following steps:

Activation of β-cyclodextrin: β-cyclodextrin is dissolved in an alkaline solution, usually sodium hydroxide, to activate the hydroxyl groups.

Reaction with Propylene Oxide: Propylene oxide is added to the activated β-cyclodextrin solution. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction conditions to achieve high yields and purity. The final product is purified through techniques such as crystallization, filtration, and drying .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Hydroxypropyl)-|A-cyclodextrin undergoes various chemical reactions, including:

Inclusion Complex Formation: It forms inclusion complexes with hydrophobic molecules, enhancing their solubility and stability.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.

Substitution Reactions: The hydroxyl groups on the cyclodextrin ring can undergo substitution reactions with various reagents

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be tailored for specific applications .

Applications De Recherche Scientifique

Drug Delivery Systems

HPαCD is widely recognized for its ability to enhance the solubility and bioavailability of poorly soluble drugs. This characteristic makes it an excellent candidate for use in oral and parenteral drug formulations. The inclusion complexation with HPαCD can help:

- Increase Aqueous Solubility : Many hydrophobic drugs can be effectively solubilized when complexed with HPαCD, improving their therapeutic efficacy .

- Stabilize Formulations : HPαCD can stabilize sensitive compounds against degradation, thus extending shelf life and maintaining potency .

Therapeutic Applications

HPαCD has shown promise in treating specific medical conditions:

- Niemann-Pick Disease Type C (NPC) : Intrathecal administration of HPβCD (a related compound) has demonstrated significant neurological benefits in NPC models, delaying disease progression and improving cholesterol homeostasis in neuronal tissues .

- Atherosclerosis : Studies indicate that HPβCD can reduce cholesterol crystal-induced inflammation, presenting a potential therapeutic strategy for managing atherosclerosis .

Gene Delivery

HPαCD can be utilized as a vector in gene delivery systems. Its ability to form stable complexes with nucleic acids enhances the delivery efficiency of genetic materials into cells. Co-polymers based on HPαCD have been developed for this purpose, demonstrating potential in therapeutic gene applications .

Cell Culture Enhancement

In cell culture applications, HPαCD improves the solubility of growth factors and other essential biomolecules, thereby enhancing cell proliferation and viability in vitro .

Flavor and Aroma Enhancement

HPαCD is used in the food industry to encapsulate flavors and aromas, providing controlled release during consumption. This application not only masks undesirable tastes but also prolongs the flavor profile of food products .

Preservation

The compound has been employed as a stabilizer for various formulations, including those containing antibacterial agents like iodine, thereby improving their efficacy and shelf life .

Biodegradable Materials

HPαCD is being explored for synthesizing biodegradable polyrotaxanes, which can be utilized in creating blood-contacting devices and other medical implants . This application highlights its potential in developing sustainable materials that are biocompatible.

Chiral Separation Techniques

In analytical chemistry, HPαCD serves as a chiral selector in capillary electrophoresis for resolving racemic mixtures, such as tryptophan enantiomers . This capability is crucial for developing pharmaceuticals with specific stereochemical properties.

Case Studies

Mécanisme D'action

The mechanism of action of (2-Hydroxypropyl)-|A-cyclodextrin involves its ability to form inclusion complexes with hydrophobic molecules. This process enhances the solubility and stability of the guest molecules by encapsulating them within the hydrophobic cavity of the cyclodextrin. Additionally, it can modulate cholesterol levels in cells by facilitating the transport of cholesterol from lysosomes to the cytosol, thereby reducing lipid accumulation and associated cellular stress .

Comparaison Avec Des Composés Similaires

(2-Hydroxypropyl)-|A-cyclodextrin is compared with other cyclodextrin derivatives such as:

Methyl-β-cyclodextrin: Known for its ability to extract cholesterol from cell membranes but has higher toxicity compared to this compound.

Sulfobutyl Ether-β-cyclodextrin: Used for its enhanced solubility and lower toxicity, similar to this compound.

Randomly Methylated-β-cyclodextrin: Offers improved solubility but may have variable properties due to random substitution.

This compound stands out due to its balanced properties of low toxicity, high solubility, and versatility in forming inclusion complexes, making it a preferred choice in various applications .

Activité Biologique

(2-Hydroxypropyl)-α-cyclodextrin (HPαCD) is a modified cyclodextrin that has garnered attention for its biological activity, particularly in drug delivery, wound healing, and cholesterol metabolism. This article explores the biological activities of HPαCD, including its mechanisms of action, therapeutic applications, and recent research findings.

HPαCD operates primarily through the following mechanisms:

- Complexation : HPαCD can form inclusion complexes with various lipophilic drugs, enhancing their solubility and bioavailability. This property is crucial for improving the pharmacokinetic profiles of poorly soluble drugs.

- Cholesterol Mobilization : HPαCD is known to interact with cholesterol, facilitating its solubilization and mobilization from cells. This action is particularly relevant in conditions characterized by cholesterol accumulation, such as Niemann-Pick Disease Type C1 (NPC1) .

Therapeutic Applications

-

Cholesterol Disorders :

- HPαCD has been evaluated for its ability to treat NPC1, a genetic disorder leading to cholesterol accumulation in lysosomes. Clinical studies have shown that intravenous administration of HPαCD significantly reduces cholesterol levels in peripheral tissues and the central nervous system (CNS), improving biomarkers associated with cholesterol metabolism .

- Wound Healing :

-

Anticancer Activity :

- Research indicates that HPαCD can improve the anticancer properties of certain compounds by enhancing their selectivity towards cancer cells while maintaining low toxicity to healthy cells. For example, complexes formed between sumanene and HPαCD showed selective cytotoxicity against breast cancer cells compared to normal mammary fibroblasts .

Niemann-Pick Disease Type C1 (NPC1)

A clinical trial involving ten adult subjects with NPC1 assessed the safety and efficacy of intravenous HPαCD. Key findings included:

- Pharmacokinetics : The plasma half-life of HPαCD was approximately 2 hours, with no evidence of accumulation after multiple doses.

- Cholesterol Clearance : Significant reductions in unesterified cholesterol were observed in liver tissue after treatment.

- CNS Effects : Decreased levels of total Tau protein in cerebrospinal fluid (CSF) suggested a potential neuroprotective effect .

Wound Healing Enhancement

In a study investigating the wound healing effects of α-mangostin complexed with HPαCD:

- In Vitro Results : The complex demonstrated enhanced skin permeability and antioxidant activity.

- In Vivo Results : The α-M/HP-β-CD complex significantly improved wound healing outcomes compared to controls, highlighting the role of cyclodextrins as permeation enhancers .

Research Findings Summary Table

Propriétés

IUPAC Name |

5,10,15,20,25,30,35-heptakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H112O42/c1-22(64)8-85-15-29-50-36(71)43(78)57(92-29)100-51-30(16-86-9-23(2)65)94-59(45(80)38(51)73)102-53-32(18-88-11-25(4)67)96-61(47(82)40(53)75)104-55-34(20-90-13-27(6)69)98-63(49(84)42(55)77)105-56-35(21-91-14-28(7)70)97-62(48(83)41(56)76)103-54-33(19-89-12-26(5)68)95-60(46(81)39(54)74)101-52-31(17-87-10-24(3)66)93-58(99-50)44(79)37(52)72/h22-84H,8-21H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLHGICHYURWBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H112O42 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1541.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid, White or beige powder; [Sigma-Aldrich MSDS] | |

| Record name | .beta.-Cyclodextrin, 2-hydroxypropyl ethers | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxypropyl-beta-cyclodextrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11476 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

128446-35-5 | |

| Record name | .beta.-Cyclodextrin, 2-hydroxypropyl ethers | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | β-Cyclodextrin, 2-hydroxypropyl ethers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.